molecular formula C16H26N2O3 B1212148 Propoxycaine CAS No. 86-43-1

Propoxycaine

Cat. No.: B1212148
CAS No.: 86-43-1
M. Wt: 294.39 g/mol
InChI Key: CAJIGINSTLKQMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propoxycaine primarily targets the voltage-gated sodium channels . These channels are crucial for the initiation and conduction of nerve impulses. By blocking these channels, this compound inhibits the ionic flux essential for nerve conduction .

Mode of Action

This compound, a para-aminobenzoic acid ester with local anesthetic activity, binds to and blocks voltage-gated sodium channels . This binding inhibits the ionic flux, which is essential for the conduction of nerve impulses, resulting in a loss of sensation . In one study, it was found that this compound hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer . This may further confirm its role in modulating neural impulses.

Biochemical Pathways

It is known that the drug’s primary mechanism involves the modulation of voltage-gated sodium channels, which play a crucial role in nerve impulse conduction . By blocking these channels, this compound disrupts the normal flow of sodium ions, thereby inhibiting the propagation of action potentials along nerve fibers .

Pharmacokinetics

It is known that this compound is hydrolyzed in both the plasma and the liver by plasma esterases . The drug is primarily eliminated via the kidneys . The onset, duration of action, and bioavailability of this compound can be influenced by various factors, including the specific formulation and route of administration.

Result of Action

The primary result of this compound’s action is a loss of sensation, achieved by decreasing nerve impulses and therefore pain sensation during procedures . This is due to its ability to block voltage-gated sodium channels, inhibiting the ionic flux essential for the conduction of nerve impulses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local anesthetic solution and the environment into which it is injected can affect the onset time and density of nerve blockade . Additionally, the presence of vasoconstrictors like epinephrine can influence the potency and duration of action .

Biochemical Analysis

Biochemical Properties

Propoxycaine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux essential for nerve impulse conduction . This interaction results in a loss of sensation, making this compound an effective local anesthetic. Additionally, this compound has been shown to increase annular lipid fluidity in cell lipid bilayers, particularly affecting the inner monolayer . This modulation of lipid bilayers further supports its role in neural impulse modulation.

Cellular Effects

This compound influences various types of cells and cellular processes. It decreases nerve impulses, leading to a reduction in pain sensation during dental procedures . The compound also affects cell signaling pathways by blocking sodium channels, which are crucial for the propagation of action potentials in neurons. This blockage can alter gene expression and cellular metabolism, as the inhibition of sodium channels impacts the overall cellular environment and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to voltage-gated sodium channels and blocking the ionic flux necessary for nerve impulse conduction . This binding interaction prevents the depolarization of the neuronal membrane, leading to a loss of sensation. Additionally, this compound’s ability to increase lipid fluidity in cell membranes suggests that it may also influence membrane-bound enzymes and receptors, further contributing to its anesthetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is hydrolyzed in both the plasma and liver by plasma esterases, leading to its degradation . This hydrolysis affects the stability and long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in decreased cellular activity and potential cytotoxicity, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively blocks nerve impulses without causing significant adverse effects . At higher doses, the compound’s toxicity becomes apparent, leading to potential neurotoxicity and other adverse effects. These threshold effects underscore the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include hydrolysis by plasma esterases in the liver and plasma . This hydrolysis results in the breakdown of this compound into its metabolites, which are then excreted via the kidneys. The involvement of specific enzymes and cofactors in this metabolic process highlights the compound’s interaction with the body’s detoxification systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific tissues, particularly in nerve tissues where it exerts its anesthetic effects. The distribution of this compound is crucial for its efficacy and safety as a local anesthetic.

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal membranes, where it interacts with voltage-gated sodium channels . This localization is essential for its activity as a local anesthetic, as it allows the compound to effectively block nerve impulses. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles further enhance its function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxycaine can be synthesized through the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Propoxycaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous environments, facilitated by esterases.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Propoxycaine has been extensively studied for its applications in various fields:

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIGINSTLKQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047866
Record name Propoxycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses.
Record name Propoxycaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09342
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CAS No.

86-43-1
Record name Propoxycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propoxycaine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxycaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Propoxycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propoxycaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPOXYCAINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

146-151
Record name Propoxycaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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